CID 10636
Overview
Description
CID 10636 is a useful research compound. Its molecular formula is C10H5NaO5S and its molecular weight is 260.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10636 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10636 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemically Induced Dimerization (CID) for Studying Biological Processes : CID is a valuable tool for studying various biological processes. It allows for reversible and spatiotemporal control of protein function in cells, which is essential for dissecting signal transduction pathways and understanding membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Therapy for Bone Repair : In gene therapy, CID has been employed to create a suicide gene system using a caspase-9 approach. This system is designed for bone repair and is regulated by CID, demonstrating its potential clinical application (Bougioukli et al., 2019).
Inducible Gene Regulation in Mammals : The development of proteolysis-targeting chimera-based scalable CID platforms for inducible gene regulation in mammals. This system can fine-tune gene expression at gradient levels and is applicable for transient genome manipulation (Ma et al., 2023).
Investigation of GTPase Inhibition : CID 1067700, a small chemical molecule, has been identified as an inhibitor of nucleotide binding by Ras-related GTPases. This discovery provides insights into the functionality mapping of GTPases and has implications for the study of cellular signaling (Agola et al., 2012).
Control of Protein-Protein Interactions : CID techniques have been used to manipulate signaling in cells, providing insights into lipid second messengers and small GTPases. This approach helps in understanding the signaling paradox in cellular processes (DeRose, Miyamoto, & Inoue, 2013).
Reversible Protein Localization Control in Cells : Using photocaged-photocleavable chemical dimerizers, researchers have controlled protein-protein interactions and protein localization in living cells, offering high spatiotemporal resolution for studying dynamic biological processes (Aonbangkhen et al., 2018).
properties
IUPAC Name |
sodium;3,4-dioxonaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5S.Na/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXEEBHYISRFM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 10636 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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